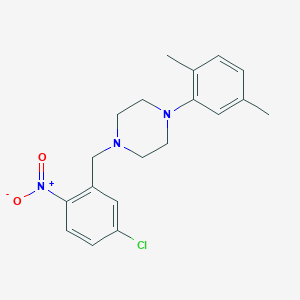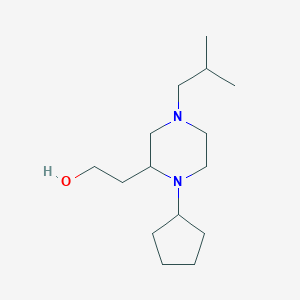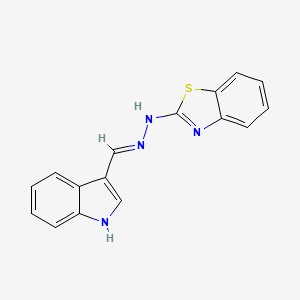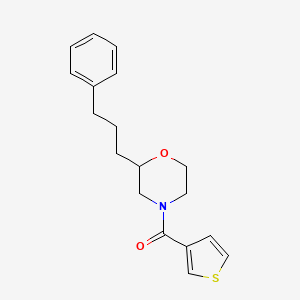![molecular formula C10H15N3OS2 B6071434 N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as IMT-101, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit tumor cell proliferation and induce apoptosis. In neurodegenerative disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have antiviral and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that it has been shown to have a broad range of therapeutic applications, making it a potentially useful compound for the treatment of various diseases. However, one limitation of using N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of research could be to further investigate its mechanism of action in order to optimize its therapeutic potential. Another area of research could be to investigate its potential use in combination with other drugs or therapies. Additionally, research could be conducted to investigate its potential use in the treatment of other diseases beyond cancer, neurodegenerative diseases, and infectious diseases.
Synthesis Methods
The synthesis of N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves several steps, including the reaction of 5-methyl-3-thiophene carboxylic acid with thionyl chloride to form 5-methyl-3-thiophene carboxylic acid chloride. The resulting product is then reacted with hydrazine hydrate to form 5-methyl-3-thiophene carbohydrazide. Finally, the compound is reacted with isopropyl isothiocyanate to form N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide.
Scientific Research Applications
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurodegenerative disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have antiviral and antibacterial properties.
properties
IUPAC Name |
1-[(5-methylthiophene-3-carbonyl)amino]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-6(2)11-10(15)13-12-9(14)8-4-7(3)16-5-8/h4-6H,1-3H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBMIIVUOBJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NNC(=S)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)


![ethyl {[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6071387.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6071412.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-N'-(2-furylmethyl)urea](/img/structure/B6071472.png)